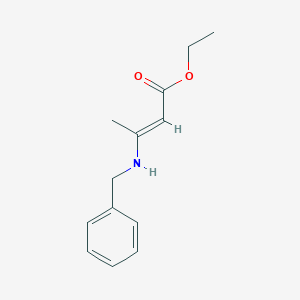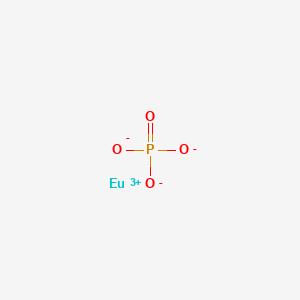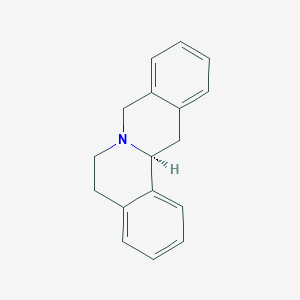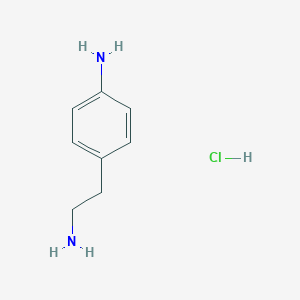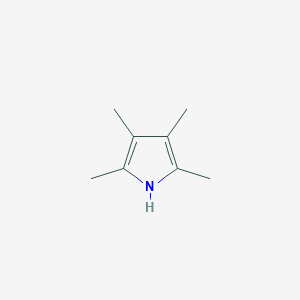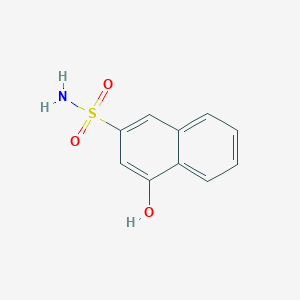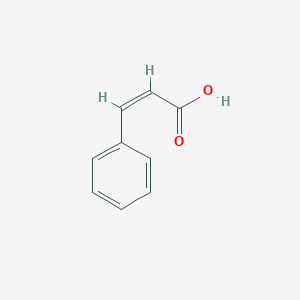
Bismuth, compd. with ytterbium (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth, compd. with ytterbium (1:1) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is composed of bismuth and ytterbium in a 1:1 ratio and has been studied for its potential applications in various fields such as medicine, materials science, and catalysis.
Wirkmechanismus
The mechanism of action of bismuth, compd. with ytterbium (1:1) is not fully understood. However, it is believed that the compound may exert its antimicrobial effects by disrupting the cell wall of bacteria, leading to cell death. In medical imaging, the compound may act as a contrast agent by enhancing the visibility of certain tissues or organs in medical images.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of bismuth, compd. with ytterbium (1:1) are not well studied. However, it is believed that the compound may have low toxicity and may be well tolerated in the body. Further studies are needed to fully understand the effects of this compound on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using bismuth, compd. with ytterbium (1:1) in lab experiments is its unique properties. This compound has been shown to exhibit antimicrobial properties, making it useful in studying bacterial infections. Additionally, its potential use in catalysis and materials science makes it a valuable compound for studying various chemical reactions and processes. However, one of the main limitations of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on bismuth, compd. with ytterbium (1:1). In medicine, further studies are needed to fully understand the antimicrobial properties of this compound and its potential use in treating bacterial infections. In materials science, more research is needed to explore the potential use of this compound in developing new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body. Overall, bismuth, compd. with ytterbium (1:1) has significant potential for further research and development in various fields.
Synthesemethoden
The synthesis of bismuth, compd. with ytterbium (1:1) can be achieved through various methods. One of the most common methods is the solid-state reaction method, where bismuth oxide and ytterbium oxide are mixed and heated at high temperatures to form the compound. Another method involves the reaction of bismuth nitrate and ytterbium nitrate in an aqueous solution followed by precipitation and drying.
Wissenschaftliche Forschungsanwendungen
Bismuth, compd. with ytterbium (1:1) has been studied for its potential applications in various fields. In medicine, this compound has been investigated for its antimicrobial properties and its potential use as a contrast agent in medical imaging. In materials science, it has been studied for its potential use in the development of new materials with unique properties. In catalysis, it has been investigated for its potential use as a catalyst in various reactions.
Eigenschaften
CAS-Nummer |
12010-61-6 |
|---|---|
Produktname |
Bismuth, compd. with ytterbium (1:1) |
Molekularformel |
BiYb |
Molekulargewicht |
382.03 g/mol |
IUPAC-Name |
bismuth;ytterbium |
InChI |
InChI=1S/Bi.Yb |
InChI-Schlüssel |
LFTVQMXNFSJCFX-UHFFFAOYSA-N |
SMILES |
[Yb].[Bi] |
Kanonische SMILES |
[Yb].[Bi] |
Andere CAS-Nummern |
12010-61-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



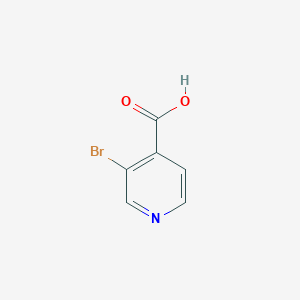
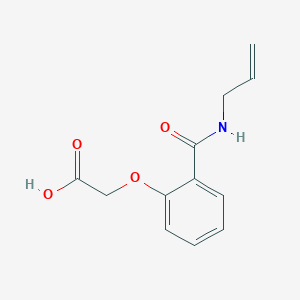
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)
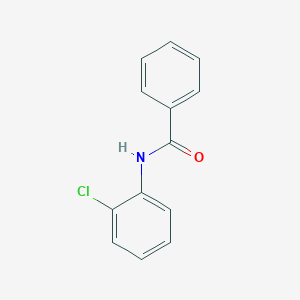
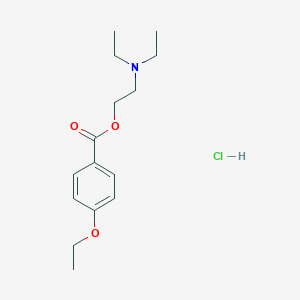
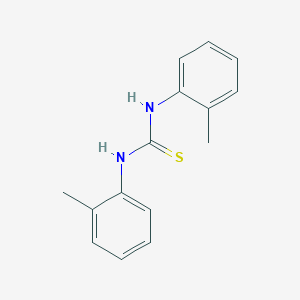
![Benzo[G]chrysene](/img/structure/B86070.png)
